molecular formula C10H6O4 B1196773 2,8-Dihydroxy-1,4-naphthoquinone CAS No. 4923-58-4

2,8-Dihydroxy-1,4-naphthoquinone

Cat. No.: B1196773
CAS No.: 4923-58-4
M. Wt: 190.15 g/mol
InChI Key: IIHDTJRXBMXFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dihydroxy-1,4-naphthoquinone is a dihydroxylated derivative of 1,4-naphthoquinone that serves as a valuable chemical scaffold in biomedical research. This compound is part of the naphthoquinone family, a class of molecules known for their diverse biological activities, including serving as redox cyclers and enzyme inhibitors . Its structural similarity to other bioactive naphthoquinones, such as naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), underpins its significant research potential . In antimicrobial research, studies on closely related naphthoquinones have demonstrated potent effects. For instance, 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) exhibits strong activity against a range of Gram-positive bacteria and the yeast Candida albicans , with MIC50 values as low as 1.2 µg/mL for Staphylococcus aureus and less than 0.6 µg/mL for C. albicans . The primary mechanism of action involves disrupting cell membrane integrity, leading to leakage of intracellular proteins and DNA, as well as causing significant damage to the bacterial respiratory chain . Recent research also explores derivatives for activity against methicillin-resistant Staphylococcus aureus (MRSA), showing promise by compromising cell wall and membrane integrity through the inhibition of arginine biosynthesis and pyrimidine metabolism pathways . A highly promising research avenue for this compound and its analogs is in the field of neurodegenerative diseases. The compound 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone has been identified as a dual-target inhibitor, capable of suppressing acetylcholinesterase (AChE) activity (IC50 = 14.5 µM) and amyloid-β42 aggregation (over 90% inhibition at 25 µM) . Molecular docking studies suggest high interaction with the AChE enzyme, similar to established inhibitors, making it a candidate for investigating novel therapeutic strategies for Alzheimer's disease . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4,8-dihydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHDTJRXBMXFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C(=O)C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331479
Record name 2,8-Dihydroxynaphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-58-4
Record name 2,8-Dihydroxynaphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Electronic Properties
  • 5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Hydroxyl groups at positions 5 and 8 enable intramolecular hydrogen bonding, stabilizing the quinone structure and enhancing redox activity. This configuration facilitates interactions with biological targets like PARP-1 (docking score: −7.41 kcal/mol) and SARS-CoV-2 3CLpro (IC50: 1.75 μM) .
  • 2-Hydroxy-1,4-naphthoquinone (Lawsone): A single hydroxyl at position 2 is associated with antibacterial activity, mimicking anthracyclines like daunomycin. It serves as a precursor for hybrid analogs in drug synthesis .
  • 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: Chlorine substituents at positions 2 and 3 enhance cytotoxicity (e.g., IC50 < 1 μM in HeLa cells) and improve PARP-1 binding affinity (MM/GBSA score: −62.87 kcal/mol) .

Table 1: Structural and Electronic Properties

Compound Substituents Key Features
2,8-Dihydroxy-1,4-naphthoquinone −OH (2,8) Hypothesized redox activity; limited direct data
5,8-Dihydroxy-1,4-naphthoquinone −OH (5,8) Intramolecular H-bonding; high PARP-1/SARS-CoV-2 inhibition
2-Hydroxy-1,4-naphthoquinone −OH (2) Antibacterial precursor; used in hybrid drug synthesis
2,3-Dichloro-5,8-dihydroxy-1,4-nq −Cl (2,3), −OH (5,8) Enhanced cytotoxicity and PARP-1 binding

Antimicrobial Effects :

  • 5,8-Dihydroxy-1,4-naphthoquinone exhibits broad-spectrum activity with MIC50 values of 1.2–14 µg/mL against Staphylococcus aureus, Candida albicans, and Bacillus cereus. Mechanisms include membrane disruption, DNA leakage, and respiratory chain inhibition (78% in C. albicans) .
  • 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone shows potent antifungal activity (MIC: 2 µg/mL against C. krusei), outperforming non-halogenated analogs .
  • 2-Hydroxy-1,4-naphthoquinone derivatives are less potent, highlighting the importance of multiple hydroxyl groups for antimicrobial efficacy .

Anticancer and Enzyme Inhibition :

  • Piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives inhibit PARP-1, a key enzyme in DNA repair, with docking scores up to −7.41 kcal/mol .
  • 5,8-Dihydroxy-1,4-naphthoquinone induces oxidative stress in maize seedlings and interacts with apoptosis-inducing factor (AIF), promoting cell death in cancer models .

Preparation Methods

Demethylation Protocol

  • Reagents : 2-Nitro-1,4-dimethoxynaphthalene.

  • Conditions : Hydrolysis with aqueous HCl under reflux.

  • Yield : ~77% after recrystallization.

While this method is demonstrated for 2-hydroxy-1,4-naphthoquinone, adapting the nitration and demethylation sequence to target the 2,8-dihydroxy isomer remains a plausible but untested approach.

Challenges and Limitations in Regioselective Synthesis

The preparation of this compound faces inherent challenges due to:

  • Regioselectivity Control :
    Competing reactions at the 5- and 8-positions (as seen in) often dominate, necessitating advanced directing groups or catalysts.

  • Oxidative Sensitivity :
    The hydroquinone intermediate is prone to autoxidation, requiring inert atmospheres or radical scavengers during synthesis.

  • Low Yields :
    Current methods, such as the molten salt approach, yield ≤17% of the desired product, highlighting inefficiencies in purification and side reactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare 2-hydroxy-1,4-naphthoquinone derivatives, and how do they impact structural diversity?

  • Methodological Answer : Recent approaches include tandem reactions, chemoenzymatic synthesis, metal catalysis (e.g., Pd or Cu), and microwave-assisted multicomponent reactions. These methods enable regioselective functionalization at positions 2, 5, and 7. For instance, microwave-assisted reactions improve yield and reduce reaction time compared to conventional heating . One-pot multicomponent reactions are particularly efficient for generating hybrid analogs with enhanced bioactivity .

Q. What are the key biological activities associated with 2-hydroxy-1,4-naphthoquinone derivatives?

  • Methodological Answer : These derivatives exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities. For example, halogenated derivatives (e.g., 2-bromo-5-hydroxy-1,4-naphthoquinone) show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 µg/mL . Cytotoxicity studies against cancer cell lines (e.g., HepG2, MCF-7) often correlate with substituent electron-withdrawing groups, which enhance redox cycling and ROS generation .

Q. How do substituents at the 2-position influence the hydrogen-bonding capacity and bioactivity of 1,4-naphthoquinones?

  • Methodological Answer : Substituents like -NH2, -OH, or halogens at the 2-position increase hydrogen-bonding interactions with biological targets. For example, 2-N-morpholinoalkyl groups improve solubility and membrane permeability, enhancing antifungal activity . Comparative SAR studies suggest that electron-donating groups at C2 reduce cytotoxicity toward non-cancerous cells while retaining antitumor effects .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding in 5,8-dihydroxy-1,4-naphthoquinone derivatives affect their electrochemical behavior and redox potential?

  • Methodological Answer : Intramolecular hydrogen bonds between hydroxyl and quinone oxygen atoms stabilize semiquinone radicals during reduction, as shown by cyclic voltammetry in DMSO. This stabilization lowers redox potentials, making derivatives more prone to single-electron transfers. Proton donors (e.g., acetic acid) further modulate reduction pathways by disrupting hydrogen bonds, as observed in ESR studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar naphthoquinone derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positions, solvent systems, or assay conditions. For example, 5,8-dihydroxy derivatives show stronger antifungal activity than 2-hydroxy analogs due to enhanced membrane interaction . Standardizing protocols (e.g., consistent MIC testing in Mueller-Hinton broth) and using isogenic microbial strains can reduce variability . Proteomic profiling (e.g., arginine biosynthesis inhibition in MRSA) provides mechanistic clarity .

Q. How can researchers design experiments to evaluate the therapeutic index of cytotoxic 1,4-naphthoquinone derivatives?

  • Methodological Answer : Compare IC50 values between cancer cells (e.g., HeLa) and non-cancerous lines (e.g., HEK293) using MTT assays. For in vivo validation, murine models of xenograft tumors assess efficacy, while serum stability and hemolysis assays evaluate toxicity . Derivatives with selective ROS generation in cancer cells (via NADPH oxidase activation) often exhibit higher therapeutic indices .

Critical Considerations for Experimental Design

  • Synthetic Optimization : Use green chemistry principles (e.g., aqueous reactions, recyclable catalysts) to minimize toxicity in biologically active derivatives .
  • Mechanistic Studies : Combine proteomics, transcriptomics, and molecular docking to validate target engagement (e.g., MRSA membrane proteins ).
  • Toxicity Screening : Prioritize derivatives with low hemolytic activity (<10% at 100 µg/mL) and high selectivity indices (>10) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dihydroxy-1,4-naphthoquinone
Reactant of Route 2
2,8-Dihydroxy-1,4-naphthoquinone

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